L-771688, also known as SNAP 6383, is a potent and selective antagonist of the alpha-1A adrenergic receptor. It exhibits a remarkable selectivity, being approximately 500-fold more selective for the alpha-1A subtype compared to the alpha-1B and alpha-1D adrenergic receptors . This compound is primarily investigated for its potential therapeutic applications in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate that can cause urinary difficulties.
L-771688 has been shown to effectively inhibit alpha-1A adrenergic receptors, which play a significant role in smooth muscle contraction in the prostate and bladder neck. By blocking these receptors, L-771688 can lead to relaxation of smooth muscle and alleviate symptoms associated with benign prostatic hyperplasia. Its high selectivity minimizes side effects that may arise from interactions with other adrenergic receptor subtypes .
The synthesis of L-771688 involves several steps, prominently featuring the enantioselective Biginelli reaction. This method allows for the construction of chiral centers essential for the biological activity of the compound. The process typically includes:
These methods highlight the compound's synthetic complexity and the importance of stereochemistry in its efficacy.
L-771688 is primarily researched for its application in treating benign prostatic hyperplasia. Its selective antagonism of alpha-1A adrenergic receptors makes it a promising candidate for reducing urinary symptoms associated with this condition. Additionally, due to its unique pharmacological profile, it may have potential applications in other areas related to smooth muscle relaxation .
Interaction studies have demonstrated that L-771688 selectively binds to alpha-1A adrenergic receptors without significantly affecting other adrenergic subtypes. This selectivity is crucial for minimizing adverse effects and enhancing therapeutic efficacy. Furthermore, studies indicate that it does not interfere with other neurotransmitter systems, making it a safer alternative compared to non-selective adrenergic antagonists .
L-771688 can be compared with several similar compounds that also target adrenergic receptors. Here are some notable examples:
Compound Name | Selectivity | Primary Application |
---|---|---|
Prazosin | Non-selective | Hypertension |
Doxazosin | Alpha-1 selective | Hypertension, benign prostatic hyperplasia |
Terazosin | Alpha-1 selective | Hypertension, benign prostatic hyperplasia |
Alfuzosin | Alpha-1 selective | Benign prostatic hyperplasia |
Uniqueness of L-771688:
The chiral 1,1′-bi-2-naphthol-derived phosphoric acid diesters developed by Liu-Zhu Gong and co-workers constitute the enabling catalyst class for constructing the dihydropyrimidinethione nucleus that underpins L-771688 [1] [2]. Variation of the 3,3′-substituents on the binaphthyl scaffold modulates both steric bulk and hydrogen-bond topology, directly tuning catalytic acidity and the chiral pocket geometry. Table 1 summarises representative catalyst–performance correlations.
Entry | Catalyst 3,3′-substituent | Aldehyde R¹ | Yield (%) | Enantiomeric excess (%) | Absolute configuration |
---|---|---|---|---|---|
1 | 2,4,6-Triphenylphenyl (catalyst 14a) | 4-methylphenyl | 86 | 97 | R [2] |
2 | Triphenylsilyl (catalyst 1i) | 4-methylphenyl | 91 | 98 | S (enantioselectivity reversed) [2] |
3 | Triphenylsilyl (catalyst 1i) | Cyclohexyl | 54 | 90 | S [2] |
4 | 9-Phenanthryl (catalyst 1m) | 4-methoxyphenyl | 92 | 96 | R [1] |
The data show that increasing steric demand at the 3,3′-positions intensifies asymmetric induction; moreover, electronic enrichment (triphenylsilyl) can invert product configuration without altering axial chirality of the catalyst skeleton, providing a stereodivergent switch [1] [2].
Density-functional analyses support a dual-hydrogen-bond transition state in which the phosphoric acid proton activates the iminium component, while the phosphoryl oxygen simultaneously aligns the β-ketoester enol [1]. Steric encumbrance around the binaphthyl pocket shields one Re-Si face pair, funnelling attack to a single enantiotopic trajectory and delivering dihydropyrimidinethione intermediate 26 with up to ninety-nine percent enantiomeric excess on multigram scale [2]. Subsequent chromatographic examination confirmed that no racemisation occurs during prolonged reaction residence, underpinning robustness for manufacturing.
After assembling intermediate 26, a concise seven-stage sequence converts the heterocycle into L-771688 (Scheme 1) [3] [4]. Key improvements implemented during route development are summarised in Table 2.
Stage | Transformation | Optimised conditions | Improvement vs original route |
---|---|---|---|
1 | 4-piperidyl side-chain installation by nucleophilic substitution | 2-equiv 4,4-diphenylpiperidinyl chloride, potassium carbonate, acetonitrile, fifty degrees Celsius | Conversion rose from sixty to ninety-two percent, eliminating column purification [3] |
2 | Amide coupling to introduce methoxycarbonyl group | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole in ethyl acetate | Side-product dimer suppressed (< two percent); isolated yield eighty-seven percent [3] |
3 | Difluorophenyl acyl migration | Aluminium trichloride, toluene, zero degrees Celsius | Reaction time shortened from eight hours to ninety minutes; yield ninety percent [3] |
4 | Global deprotection / crystallisation | Trifluoroacetic acid followed by acetone–water anti-solvent crystallisation | One-pot operation affords dihydrochloride salt with chemical purity > ninety-nine percent, optical purity retained [4] |
Overall efficiency rose from twenty-eight to forty-two percent over ten isolated intermediates, and the longest linear sequence was reduced from twelve to eight steps, supporting commercial viability.
Chromatographic enrichment
Crystallisation strategy
Intermediate 26 crystallises as a single enantiomer from toluene–heptane at ambient temperature, permitting mother-liquor recycle (recovery eighty-five percent) [2]. Final active pharmaceutical ingredient precipitates as a dihydrochloride hemifumarate hydrate upon slow addition of fumaric acid to a methanol solution saturated with hydrogen chloride, affording a non-hygroscopic white solid suitable for direct milling [4].
Spectroscopic confirmation
Residual solvent and catalyst controlGas chromatography with flame-ionisation detection confirms residual dichloromethane below fifty parts per million. Phosphorus content, analysed by inductively coupled plasma mass spectrometry, is < five parts per billion, meeting International Council for Harmonisation Q3D class-two limits.